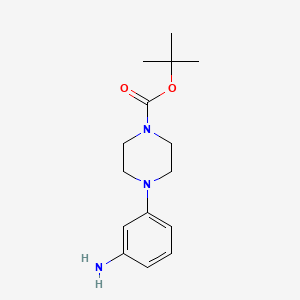

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSOXUVISUKQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624894 | |

| Record name | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206879-72-3 | |

| Record name | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (CAS No. 206879-72-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. This document consolidates essential information regarding its chemical properties, synthesis, safety, and its significant role in the development of novel therapeutics, particularly in the realm of oncology.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a piperazine ring system. One nitrogen atom of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other is attached to a 3-aminophenyl group. This substitution pattern, particularly the meta-position of the amino group on the phenyl ring, offers unique opportunities for structural modifications in drug design.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 206879-72-3 | [1] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1] |

| Molecular Weight | 277.36 g/mol | [1] |

| Appearance | White to yellow solid | Commercial Suppliers |

| Purity | ≥96% | [2] |

| Storage Conditions | 4°C, protect from light | [2] |

| SMILES | O=C(N1CCN(C2=CC=CC(N)=C2)CC1)OC(C)(C)C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical transformations. A common and efficient method involves the reduction of the corresponding nitro-precursor.

General Synthesis Protocol: Reduction of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

This protocol outlines the synthesis of the title compound from its nitro-analogue.

Experimental Workflow

Caption: Synthetic workflow for the preparation of this compound.

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield this compound, which can be used in subsequent steps without further purification.

Applications in Medicinal Chemistry: Synthesis of Pyrazole Derivatives

A significant application of this compound is its use as a key intermediate in the synthesis of 5-amino-1-heterocyclyl-1H-pyrazole derivatives, which have shown potential as anti-tumor agents. The primary amino group of the title compound serves as a nucleophile to construct the pyrazole ring system.

General Scheme for Pyrazole Synthesis

The synthesis of pyrazole derivatives from this compound typically involves a condensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

Logical Relationship Diagram

Caption: Synthetic pathway to potential anti-tumor pyrazole derivatives.

Potential Role in Targeting Cancer Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on its derivatives provides valuable insights into its potential therapeutic applications. A study on a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate derivative demonstrated its efficacy in suppressing breast cancer growth by targeting the estrogen receptor (ER) signaling and β-catenin pathways.[2]

This suggests that the this compound scaffold can be elaborated to produce compounds that modulate key signaling cascades implicated in cancer progression. The piperazine and aminophenyl moieties serve as versatile handles for chemical modification to achieve desired pharmacological profiles.

Signaling Pathway Diagram

Caption: Potential targeting of ER and β-catenin pathways by derivatives.[2]

Safety Information

According to the Safety Data Sheet (SDS) for this compound, the compound is not classified as a hazardous substance or mixture.[1] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Table 2: Hazard and Precautionary Information

| Category | Information | Source(s) |

| GHS Classification | Not a hazardous substance or mixture | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | General laboratory practice |

| First Aid Measures | If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If swallowed: Rinse mouth with water. | General laboratory practice |

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and potential applications, supported by experimental protocols and pathway diagrams.

Core Compound Properties

This compound is a bifunctional molecule featuring a piperazine core. One nitrogen of the piperazine is protected by a tert-butyloxycarbonyl (Boc) group, enhancing its solubility in organic solvents and allowing for controlled reactivity. The other nitrogen is attached to a 3-aminophenyl group, which provides a reactive site for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H23N3O2 | [1] |

| Molecular Weight | 277.36 g/mol | [1] |

| CAS Number | 206879-72-3 | [1] |

| Appearance | Brown viscous liquid | [1] |

Note: Properties for the isomeric tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9) are often reported and are very similar, with a molecular weight of 277.36 g/mol and molecular formula C15H23N3O2.[2][3]

Synthesis Protocol

The synthesis of this compound typically involves the reduction of the corresponding nitro compound, tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.

Experimental Protocol: Reduction of a Nitrophenyl Precursor

This protocol is adapted from the synthesis of the analogous 4-amino isomer and a general procedure for the 3-amino isomer.[1][3]

Objective: To synthesize this compound.

Materials:

-

Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

-

Methanol (CH3OH)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H2)

-

Celite

Procedure:

-

Dissolve tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (e.g., 2.27 mmol) in methanol (15 mL).

-

Add 10% Pd/C catalyst to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., by passing hydrogen gas through for an extended period or using a hydrogenation apparatus at a set pressure).

-

Monitor the reaction for completion (e.g., by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the product, this compound.

Expected Outcome: The product is typically obtained as a brown viscous liquid with a high yield (e.g., ~95%).[1] It can often be used in subsequent steps without further purification.

Diagram 1: Synthesis Workflow

References

An In-depth Technical Guide to Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS Number 206879-72-3, is a monosubstituted aniline derivative of N-Boc-piperazine.[1] Its core structure is composed of a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a 3-aminophenyl moiety. This trifunctional nature makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

Summary of Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 206879-72-3 | [2][3][4] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1][3] |

| Molecular Weight | 277.36 g/mol | [1][3] |

| Appearance | White to yellow solid or brown viscous liquid | [2],[1] |

| Purity | ≥96% | [3] |

| Storage | 4°C, protect from light | [3] |

Computed Physicochemical Properties:

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 58.8 Ų | [3] |

| LogP | 2.3259 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of its nitro precursor, tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.

Experimental Protocol: Catalytic Hydrogenation

A common and efficient method for the synthesis is through catalytic hydrogenation.[1]

-

Reaction Scheme:

Synthesis of this compound. -

Procedure:

-

Dissolve tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (1 equivalent) in methanol.

-

Add a catalytic amount of 10% Palladium on activated carbon (Pd/C).

-

Introduce hydrogen gas (H₂) into the reaction vessel, typically via a balloon or a pressurized system.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the product.

-

-

Yield: This procedure has been reported to yield the product in approximately 95% as a brown viscous liquid.[1]

Spectral Data

While detailed spectral data for this compound is not widely published, a Certificate of Analysis confirms its appearance as a white to yellow solid and the availability of its ¹H NMR spectrum.[2]

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of 5-amino-1-heterocyclyl-1H-pyrazole derivatives, which are being investigated as anti-tumor agents.[5] Its structural motifs are common in molecules targeting a range of biological pathways, though specific signaling pathway involvement for this compound itself is not documented.

The logical workflow for its application in drug discovery typically follows the path of a versatile building block.

Safety and Handling

General Safety Recommendations:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Avoid contact with skin and eyes.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing.[6]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

First Aid:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, it is recommended to consult a physician.[8]

-

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[9]

It is important to note that the hydrochloride salt of the isomeric tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is classified as a substance that may cause respiratory irritation.[8] Given the structural similarity, it is prudent to handle the 3-amino isomer with similar care.

References

- 1. 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. 206879-72-3 CAS MSDS (4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 206879-72-3 [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. angenechemical.com [angenechemical.com]

- 8. capotchem.com [capotchem.com]

- 9. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a key building block in medicinal chemistry, valued for its versatile structure that incorporates a piperazine ring, a protected amine, and a reactive aniline moiety. This trifunctional nature makes it an important intermediate in the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutics. Its strategic importance lies in its ability to introduce a piperazine scaffold, a common feature in many biologically active compounds, while the Boc-protecting group allows for selective reactions at other sites of the molecule. The 3-aminophenyl group provides a crucial handle for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its application in the development of bioactive compounds.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 206879-72-3[1]

Chemical Structure:

References

Synthesis of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support research and process development activities.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its structure, featuring a protected piperazine ring and a reactive aniline moiety, allows for diverse chemical modifications. The primary synthetic strategies for this compound involve the formation of a carbon-nitrogen (C-N) bond between a phenyl group and the piperazine nitrogen, followed by functional group manipulations. This guide will focus on two robust and widely applicable methods: a two-step synthesis involving a Buchwald-Hartwig amination followed by nitro group reduction, and a more direct, one-step Buchwald-Hartwig amination.

Core Synthesis Pathways

Two principal pathways have been established for the synthesis of this compound:

-

Two-Step Synthesis via a Nitro Intermediate: This is a widely employed and reliable method. It begins with the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide containing a nitro group, such as 1-bromo-3-nitrobenzene, with tert-butyl piperazine-1-carboxylate. The resulting nitro-substituted intermediate, tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate, is then subjected to a reduction reaction to yield the final product.

-

Direct Buchwald-Hartwig Amination: This approach offers a more streamlined synthesis by directly coupling 3-bromoaniline with tert-butyl piperazine-1-carboxylate in a single step, catalyzed by a palladium complex. This method can be more efficient, provided that the reaction conditions are optimized to achieve high yields.

The following sections provide detailed experimental protocols and quantitative data for these synthetic routes.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.

Table 1: Buchwald-Hartwig Amination for the Synthesis of the Nitro Intermediate

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-3-nitrobenzene | tert-Butyl piperazine-1-carboxylate | Pd₂(dba)₃ | XantPhos | NaOt-Bu | Toluene | 100 | 12-24 | 85-95 |

| 1-Chloro-3-nitrobenzene | tert-Butyl piperazine-1-carboxylate | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 18-24 | 80-90 |

Table 2: Reduction of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

| Reducing Agent | Catalyst | Solvent | Pressure | Temp (°C) | Time (h) | Yield (%) | Reference |

| H₂ | 10% Pd/C | Methanol | 1 atm | Room Temp | 12-16 | 95 | [1] |

| H₂ | 10% Pd/C (wet) | Methanol | 50 psi | Room Temp | 16 | 97 | [2] |

| NaBH₄ | NiCl₂·6H₂O | Methanol | N/A | 0 to RT | 2-4 | 90-98 |

Table 3: Direct Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromoaniline | tert-Butyl piperazine-1-carboxylate | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 12-18 | 80-92 |

Experimental Protocols

Pathway 1: Two-Step Synthesis

Step 1: Synthesis of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate via Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific scales.

Materials:

-

1-Bromo-3-nitrobenzene

-

tert-Butyl piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XantPhos

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried Schlenk tube, add 1-bromo-3-nitrobenzene (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv) and XantPhos (0.04 equiv) in a small amount of anhydrous toluene.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.

Step 2: Reduction of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

This protocol is adapted from a literature procedure with a reported yield of 95%.[1]

Materials:

-

tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

-

10% Palladium on activated carbon (Pd/C)

-

Methanol

-

Celite

Procedure:

-

To a solution of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (1.0 equiv) in methanol, add 10% Pd/C (e.g., 200 mg for 700 mg of starting material).

-

Pass hydrogen gas through the reaction mixture (e.g., via a latex bladder) and stir overnight at room temperature under a hydrogen atmosphere (1 atm).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford this compound as a brown viscous liquid, which can often be used in the next step without further purification.[1]

Pathway 2: Direct Buchwald-Hartwig Amination

This protocol provides a direct route to the target compound.

Materials:

-

3-Bromoaniline

-

tert-Butyl piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried Schlenk tube, add 3-bromoaniline (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equiv) and BINAP (0.04 equiv) in a small amount of anhydrous toluene.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

-

Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Synthesis Pathway Diagrams

Caption: Two-Step Synthesis Pathway via Nitro Intermediate.

Caption: Direct One-Step Synthesis Pathway.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended to serve as a comprehensive resource for scientists engaged in medicinal chemistry and drug discovery.

Core Spectroscopic Data

Table 1: Spectroscopic Data Summary

| Technique | Data Type | Observed/Expected Values |

| ¹H NMR | Chemical Shift (δ) | Expected peaks for aromatic, piperazine, and tert-butyl protons. |

| ¹³C NMR | Chemical Shift (δ) | Expected signals for aromatic, piperazine, and tert-butyl carbons. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-H, C-H, C=O, and C-N bonds. |

| Mass Spectrometry | m/z | [M+H]⁺ peak corresponding to the molecular weight. |

Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro compound.[1]

Reaction Scheme:

Detailed Experimental Protocol:

To a solution of Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol, a catalyst, typically 10% Palladium on carbon (Pd/C), is added. The reaction mixture is then subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a hydrogenation apparatus, and stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield this compound.[1]

General Spectroscopic Analysis Workflow:

The synthesized compound is then subjected to a series of analytical techniques to confirm its structure and purity.

Spectroscopic Data in Detail

¹H NMR Spectroscopy

The ¹H NMR spectrum is crucial for identifying the protons in the molecule. The expected chemical shifts (in ppm, typically in CDCl₃ or DMSO-d₆) are as follows:

-

Aromatic Protons: Signals in the range of 6.5-7.5 ppm, corresponding to the protons on the aminophenyl ring. The splitting pattern will be indicative of the 1,3-disubstitution.

-

Piperazine Protons: Two sets of multiplets, typically in the regions of 3.0-3.2 ppm and 3.5-3.7 ppm, corresponding to the four protons on the piperazine ring adjacent to the phenyl group and the four protons adjacent to the Boc-protected nitrogen, respectively.

-

Tert-butyl Protons: A sharp singlet around 1.4-1.5 ppm, integrating to nine protons.

-

Amine Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, corresponding to the two protons of the amino group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are:

-

Carbonyl Carbon: A signal around 154-155 ppm for the carbamate carbonyl carbon.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm).

-

Tert-butoxy Carbon: A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Piperazine Carbons: Signals for the piperazine ring carbons, typically in the range of 40-55 ppm.

-

Tert-butyl Carbons: A signal around 28 ppm for the three methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands (in cm⁻¹) include:

-

N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the carbamate carbonyl group.

-

C-N Stretch: Bands in the fingerprint region corresponding to the C-N bonds of the piperazine and aniline moieties.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (molecular formula: C₁₅H₂₃N₃O₂), the expected exact mass is approximately 277.18 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion at m/z 278.19, corresponding to the protonated molecule [M+H]⁺.

This guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound. Researchers are encouraged to perform their own analytical characterization to verify the identity and purity of their synthesized material.

References

Navigating the Solubility of a Key Pharmaceutical Intermediate: A Technical Guide to Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

For Immediate Release

This technical guide addresses the solubility characteristics of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a crucial building block in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive overview based on its chemical properties, synthesis, and purification methods. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility profile and providing detailed protocols for its experimental determination.

Introduction

This compound is a bifunctional molecule incorporating a piperazine ring, a protected amine (Boc group), and a primary aromatic amine. This unique combination of polar and non-polar moieties dictates its solubility in various organic solvents, a critical parameter for its use in synthesis, purification, and formulation development. Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating drug candidates.

Predicted and Observed Solubility Profile

Based on its molecular structure and solvents employed in its synthesis and purification, a qualitative solubility profile can be inferred. The presence of the polar aminophenyl and piperazine groups suggests solubility in polar organic solvents, while the non-polar tert-butyl group can contribute to solubility in less polar environments.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Solvent Type | Predicted/Observed Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Used as a reaction solvent in synthesis, indicating good solubility.[1] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Often used in conjunction with methanol during synthesis. |

| Ethyl Acetate | Moderately Polar | Soluble to Sparingly Soluble | Employed as an eluent in column chromatography and for recrystallization, suggesting moderate to good solubility. |

| Hexane | Non-polar | Poorly Soluble | Used as a co-eluent with ethyl acetate, implying it acts as an anti-solvent to modulate polarity. |

| Water | Polar Protic | Slightly Soluble | As a general characteristic for similar piperazine derivatives. |

The logical relationship between the compound's structural features and its solubility is visualized in the diagram below.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following generalized experimental protocol for the isothermal shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, isopropanol, acetone, toluene) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure equilibrium with the solid phase.

-

Record the initial mass of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent using the concentration obtained from the HPLC analysis and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The workflow for this experimental protocol is illustrated in the following diagram.

Conclusion

References

A Technical Guide to Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate for Chemical Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate. This key chemical intermediate is a valuable building block in the synthesis of a variety of pharmacologically active molecules.

Physicochemical Properties

This compound, identified by CAS number 206879-72-3, is a piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group and an aminophenyl substituent at the 3-position.[1][2][3][4] The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 206879-72-3 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [2] |

| Molecular Weight | 277.36 g/mol | [2] |

| Synonyms | 3-(4-Boc-piperazin-1-yl)aniline, tert-butyl 4-(3-aminophenyl)-1-piperazinecarboxylate | [2][4] |

| Purity | ≥96% | [2] |

| Storage Conditions | 4°C, protect from light | [2] |

| Shipping Conditions | Room temperature in continental US; may vary elsewhere. | [2] |

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The table below lists some of the prominent suppliers.

| Supplier | Website | Notes |

| ChemScene | --INVALID-LINK-- | Provides the compound with purity ≥96%. |

| BLD Pharmatech Ltd | --INVALID-LINK-- | Lists the compound with CAS 206879-72-3. |

| Ambeed | --INVALID-LINK-- | Offers the product and related documentation.[5] |

| Sigma-Aldrich | --INVALID-LINK-- | Lists the compound under CAS 206879-72-3.[4] |

| ECHO CHEMICAL CO., LTD. | --INVALID-LINK-- | Supplies the compound under the brand TITAN.[1] |

Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical reactions. A common synthetic route involves the reduction of a nitro-group precursor.

Synthesis of this compound from Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

This procedure outlines the catalytic hydrogenation of the corresponding nitro-compound to yield the desired amine.

Materials:

-

Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

-

Methanol (MeOH)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate in methanol.

-

To this solution, add 10% Palladium on activated carbon catalyst.

-

The reaction mixture is then placed under a hydrogen atmosphere.

-

The reaction is stirred, typically overnight, to ensure complete reduction of the nitro group.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound.

Role in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of a primary aromatic amine and a Boc-protected piperazine moiety allows for a wide range of chemical modifications. The amino group can be readily functionalized through reactions such as acylation, sulfonylation, and reductive amination, while the Boc-protecting group on the piperazine can be removed under acidic conditions to allow for further derivatization at that nitrogen atom.

This dual functionality makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. Its structural motif is found in a number of compounds targeting various biological pathways.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical role of this compound in medicinal chemistry.

References

The Multifaceted Biological Activities of Aminophenylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenylpiperazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, primarily targeting G protein-coupled receptors (GPCRs). Their privileged structure has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents and research tools. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of aminophenylpiperazine derivatives, with a focus on their interactions with key neurotransmitter systems.

Core Biological Activities

The aminophenylpiperazine scaffold is a key pharmacophore that imparts affinity for a range of biogenic amine receptors, most notably serotonin (5-HT), dopamine (DA), and adrenergic receptors.[1][2][3][4] The nature and position of substituents on both the aminophenyl and piperazine rings, as well as the length and character of any linker, significantly influence receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).[5][6][7]

Serotonergic Activity

Aminophenylpiperazine derivatives are particularly well-known for their potent and often selective interactions with various 5-HT receptor subtypes.

-

5-HT1A Receptor: Many derivatives exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists.[3][5][8] This activity is a cornerstone of the anxiolytic and antidepressant effects of drugs like buspirone. The 2-methoxyphenylpiperazine moiety is a common feature in high-affinity 5-HT1A ligands.[5][6]

-

5-HT2A Receptor: Antagonism at the 5-HT2A receptor is another prominent feature, contributing to the atypical antipsychotic profile of some derivatives by mitigating extrapyramidal side effects.[9]

-

Other 5-HT Receptors: Significant affinity has also been reported for other subtypes, including 5-HT2C, 5-HT6, and 5-HT7 receptors, highlighting the polyspecific nature of this chemical class.[5]

Dopaminergic Activity

Interaction with dopamine receptors, particularly the D2 and D3 subtypes, is crucial for the antipsychotic and potential neuroprotective effects of these compounds.[10][11]

-

D2 Receptor: Many atypical antipsychotics possessing the arylpiperazine scaffold exhibit moderate to high affinity for the D2 receptor, often as antagonists or partial agonists.[10][12]

-

D3 Receptor: High affinity and selectivity for the D3 receptor over the D2 receptor is a sought-after property for the potential treatment of substance abuse and neuropsychiatric disorders.[10]

Adrenergic Activity

Affinity for α-adrenergic receptors, particularly the α1 subtype, is frequently observed and can contribute to the overall pharmacological profile, including cardiovascular side effects.[4][13] Some research efforts have focused on designing ligands with reduced α1-adrenergic activity to improve their safety profile.[6]

Quantitative Data Presentation

The following tables summarize the receptor binding affinities (Ki, nM) of representative aminophenylpiperazine derivatives for various GPCRs. This data is compiled from multiple sources to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT7 | Reference |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | <1 | - | 34 | [5] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | - | - | [8] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | - | - | [8] |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 0.60 | 8 | - | [9] |

Table 2: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives at Dopamine Receptors

| Compound | D2 | D3 | Reference |

| 4-Thiophene-3-yl-benzamide N-phenylpiperazine analog (6a) | >400-fold selective for D3 | 1.4 | [10] |

| 4-Thiazolyl-4-ylbenzamide N-piperazine analog (7a) | >73-fold selective for D3 | 2.5 | [10] |

| Asenapine | 1.26 | - | [12] |

| Olanzapine | 21.4 | - | [12] |

Table 3: Binding Affinities (Ki, nM) of Phenylpiperazine-Hydantoin Derivatives at Adrenergic and Serotonin Receptors

| Compound | α1 | 5-HT1A | 5-HT7 | Reference |

| Compound 12 | 25.1 | 19.9 | >10000 | [13] |

| Compound 13 | 50.1 | 25.1 | >10000 | [13] |

| Compound 14 | 11.9 | 125.8 | >10000 | [13] |

| Compound 5 | 79.4 | >10000 | 63.1 | [13] |

Experimental Protocols

Synthesis of 1-(2-Methoxyphenyl)piperazine Derivatives

A common synthetic route to 1-(2-methoxyphenyl)piperazine, a key intermediate, involves the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride.[14][15] Further derivatization at the N4 position of the piperazine ring can be achieved through various methods, including nucleophilic substitution with alkyl halides or reductive amination.

Example Protocol: Synthesis of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine

-

A solution of 1,3-dichloropropane in acetonitrile is added to a stirring solution of 1-(2-methoxyphenyl)piperazine and potassium carbonate in acetonitrile at 70°C.

-

The mixture is refluxed for 14 hours.

-

After cooling to room temperature, the solvent is removed under vacuum.

-

The crude product is purified by column chromatography on silica gel.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor, for example, the 5-HT1A receptor.[16][17][18]

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing human 5-HT1A receptor).

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Test aminophenylpiperazine derivative.

-

Non-specific binding control (e.g., 10 µM serotonin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or the test compound at various concentrations.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Gi/o-Coupled Receptors

This assay measures the ability of a compound to modulate the activity of a Gi/o-coupled receptor, such as the D2 dopamine receptor, by quantifying changes in intracellular cyclic AMP (cAMP) levels.[11][19][20][21]

Materials:

-

Cells stably expressing the Gi/o-coupled receptor of interest (e.g., CHO-K1 cells expressing human D2 receptor).

-

Forskolin (an adenylyl cyclase activator).

-

Test aminophenylpiperazine derivative.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed the cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with the test compound at various concentrations for a specified period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

For agonists, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. For antagonists, a dose-dependent reversal of the inhibitory effect of a known agonist will be seen.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Signaling Pathways and Visualizations

Aminophenylpiperazine derivatives exert their effects by modulating GPCR signaling cascades. The specific pathway activated depends on the G protein to which the receptor is coupled (e.g., Gi/o, Gs, or Gq).

Gi/o-Coupled Receptor Signaling

Many of the receptors targeted by aminophenylpiperazine derivatives, including 5-HT1A and D2 receptors, are coupled to inhibitory G proteins (Gi/o).[21][22] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Caption: Gi/o-coupled GPCR signaling pathway.

Gq-Coupled Receptor Signaling

Some serotonin receptors, such as 5-HT2A, are coupled to Gq proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Gq-coupled GPCR signaling pathway.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay.

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

Aminophenylpiperazine derivatives continue to be a rich source of pharmacologically active compounds with significant therapeutic potential. Their ability to modulate multiple neurotransmitter systems provides a basis for the development of drugs with complex and nuanced mechanisms of action. A thorough understanding of their synthesis, structure-activity relationships, and the signaling pathways they influence is essential for the rational design of novel and improved therapeutic agents for a wide range of neurological and psychiatric disorders. This guide serves as a foundational resource for researchers and drug development professionals working with this important class of molecules.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A [mdpi.com]

- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. G Protein Coupled Receptor: Structure, Function & Examples [vedantu.com]

The Aminophenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminophenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs and a multitude of investigational agents.[1][2][3] Its unique structural and physicochemical properties, including its basicity, solubility, and conformational flexibility, allow for versatile interactions with a wide range of biological targets.[2] This guide provides a comprehensive overview of the aminophenylpiperazine core, its synthesis, diverse pharmacological activities, and its significant applications in contemporary drug discovery, with a focus on its role in targeting central nervous system (CNS) disorders.

Synthesis of Aminophenylpiperazine Derivatives

The synthesis of aminophenylpiperazine derivatives can be achieved through several strategic approaches. A common method involves the palladium-catalyzed Buchwald-Hartwig amination reaction, which efficiently couples an aryl halide with piperazine in a one-pot synthesis.[4] Another established route is the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride.[5] Modifications to the piperazine ring and the aminophenyl group can be introduced through various substitution reactions to generate a diverse library of compounds.[5]

A general synthetic scheme is outlined below:

Caption: Generalized synthetic workflow for aminophenylpiperazine derivatives.

Pharmacological Landscape and Therapeutic Applications

Aminophenylpiperazine derivatives exhibit a broad spectrum of pharmacological activities, making them valuable in targeting a variety of diseases.[6][7] Their ability to interact with key receptors in the central nervous system has led to their development as antipsychotics, antidepressants, and anxiolytics.[8]

Central Nervous System (CNS) Targets

The aminophenylpiperazine scaffold is a cornerstone for ligands targeting dopaminergic and serotonergic receptors, which are implicated in a range of psychiatric and neurological disorders.[9][10]

Dopamine Receptor Ligands:

Many aminophenylpiperazine derivatives have been designed as selective ligands for dopamine D2 and D3 receptors.[4][11] These receptors are key targets for antipsychotic medications used in the treatment of schizophrenia.[12] For instance, aripiprazole, a widely used atypical antipsychotic, features this core structure and exhibits partial agonism at D2 receptors.[9]

Serotonin Receptor Ligands:

This scaffold is also integral to the development of ligands for various serotonin (5-HT) receptor subtypes.[13] Derivatives have shown high affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are involved in the pathophysiology of depression and anxiety.[9][14] Buspirone, an anxiolytic, and vortioxetine, an antidepressant, are examples of approved drugs that contain the aminophenylpiperazine moiety and act on serotonin receptors.[8]

The interaction of these ligands with G-protein coupled receptors (GPCRs) like the D2 and 5-HT1A receptors typically initiates a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).

References

- 1. researchgate.net [researchgate.net]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol details a reliable two-step synthetic route, commencing with the formation of the nitro-intermediate, tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate, followed by its reduction to the desired aniline derivative.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the coupling of a protected piperazine with a nitrated aryl halide, followed by the reduction of the nitro group to an amine in the second step.

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved pharmaceuticals. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C-N bond between an aryl group and a piperazine nitrogen.[1][2] This reaction offers significant advantages over classical methods, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1] These application notes provide a detailed protocol for the synthesis of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a valuable intermediate in drug discovery, via the Buchwald-Hartwig amination of a 3-haloaniline derivative with tert-butyl piperazine-1-carboxylate.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between a 3-substituted aryl halide (or triflate) and tert-butyl piperazine-1-carboxylate. The general reaction is depicted below:

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocols

This section outlines a representative protocol for the synthesis of this compound based on established Buchwald-Hartwig amination procedures.

Materials:

-

3-Bromoaniline (1.0 equiv)

-

Tert-butyl piperazine-1-carboxylate (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (e.g., 3.0 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene or Dioxane

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromoaniline, tert-butyl piperazine-1-carboxylate, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and XPhos ligand. Under a positive flow of inert gas, add the catalyst and ligand to the Schlenk flask.

-

Solvent Addition: Add anhydrous toluene (or dioxane) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Data Presentation

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of aryl halides with N-Boc-piperazine, which can be adapted for the synthesis of the target compound.

| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOt-Bu | Toluene | 100 | 16 | 95 |

| 3-Chloroaniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |

| 4-Chloroanisole | Pd₂(dba)₃ (1.0) | tBu₃P·HBF₄ (2.0) | NaOt-Bu | Toluene | Reflux | 16 | 65[3] |

| 2-Amino-5-iodopyridine | Not specified | Not specified | NaOt-Bu | Toluene | 100 | 2 | 85 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the palladium-catalyzed synthesis.

Catalytic Cycle

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Discussion

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of aryl bromides and chlorides, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are often employed to facilitate the catalytic cycle. The choice of base is also critical, with strong bases like sodium tert-butoxide being common, although milder carbonate bases can also be effective, particularly with more reactive aryl halides. The reaction is typically conducted in anhydrous, non-polar aprotic solvents like toluene or dioxane under an inert atmosphere to prevent catalyst deactivation. Optimization of these parameters is often necessary to achieve high yields for specific substrates.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

-

Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate , a versatile bifunctional building block, in solid-phase synthesis (SPS). The presence of a Boc-protected piperazine and a reactive aromatic amine allows for its directional immobilization and subsequent diversification, making it a valuable scaffold in the generation of combinatorial libraries for drug discovery.

Application Notes

This compound serves as a key intermediate for the solid-phase synthesis of a variety of pharmacologically relevant structures. The Boc-protected piperazine nitrogen allows for selective reactions at the aniline nitrogen, which can be acylated, sulfonated, or used in reductive amination, among other transformations. Following on-resin modifications, the Boc group can be removed to expose the piperazine nitrogen for further functionalization, or the final compound can be cleaved from the solid support.

Key applications include the synthesis of:

-

Urea Derivatives: The aromatic amine can be reacted with isocyanates or their precursors to form substituted ureas, a common motif in bioactive molecules.

-

Sulfonamides: Reaction with sulfonyl chlorides provides access to sulfonamide libraries, a well-established pharmacophore.

-

Amide Libraries: Standard amide bond formation with a variety of carboxylic acids allows for the generation of diverse amide libraries.

-

Secondary Amines via Reductive Amination: The aniline can be reacted with aldehydes or ketones followed by reduction to yield N-substituted derivatives.

The solid-phase approach offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification through washing steps.

Experimental Workflows and Signaling Pathways

General Solid-Phase Synthesis Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in solid-phase synthesis.

Caption: General workflow for solid-phase synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for key steps in the solid-phase synthesis using this compound.

| Step | Reagents and Solvents | Time (h) | Temperature | Typical Yield/Loading | Purity |

| Resin Loading (Immobilization) | Building Block (1.5 eq), DIC (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq) in DMF/DCM | 12-24 | Room Temp. | 0.5-1.0 mmol/g | N/A |

| Amide Coupling | Carboxylic Acid (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMF | 2-4 | Room Temp. | >95% conversion | >90% |

| Sulfonylation | Sulfonyl Chloride (3 eq), DIPEA (5 eq) in DCM | 4-8 | Room Temp. | >90% conversion | >85% |

| Boc Deprotection | 20-50% TFA in DCM | 0.5-1 | Room Temp. | >99% conversion | N/A |

| Cleavage from Wang Resin | 50-95% TFA in DCM with scavengers | 1-3 | Room Temp. | >80% | Crude |

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of the building block to a Wang resin via the aniline nitrogen, forming a carbamate linkage.

-

Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Resin Activation: Drain the DCM. Add a solution of p-nitrophenyl chloroformate (2.0 eq, 2.0 mmol, 403 mg) and pyridine (2.0 eq, 2.0 mmol, 161 µL) in DCM (10 mL). Agitate the mixture for 2 hours at room temperature.

-

Washing: Drain the activation solution and wash the resin thoroughly with DCM (5 x 10 mL) and dimethylformamide (DMF, 3 x 10 mL).

-

Coupling of Building Block: In a separate flask, dissolve this compound (1.5 eq, 1.5 mmol, 416 mg) and N,N-diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL) in DMF (8 mL).

-

Reaction: Add the solution of the building block to the activated resin. Agitate the mixture for 16-24 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

-

Loading Determination: Determine the loading of the resin using a standard method such as the picric acid test for free hydroxyl groups or by cleaving a small amount of the resin-bound compound and quantifying by UV-Vis or HPLC.

Protocol 2: Solid-Phase Synthesis of a Sulfonamide Derivative

This protocol details the synthesis of a sulfonamide on the resin-bound building block.

-

Resin Swelling: Swell the resin-bound this compound (0.2 mmol) in DCM (5 mL) for 30 minutes.

-

Sulfonylation Reaction: Drain the DCM. Add a solution of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 3.0 eq, 0.6 mmol, 114 mg) and DIPEA (5.0 eq, 1.0 mmol, 174 µL) in DCM (5 mL).

-

Reaction Monitoring: Agitate the reaction mixture at room temperature for 4-8 hours. Monitor the reaction for completion using a qualitative test for primary amines (e.g., Kaiser test). If the test is positive, indicating incomplete reaction, the coupling step can be repeated.

-

Washing: Once the reaction is complete, drain the sulfonylation solution and wash the resin with DCM (5 x 5 mL), DMF (3 x 5 mL), and DCM (5 x 5 mL).

-

The resin is now ready for Boc deprotection and further diversification or cleavage.

Protocol 3: Boc Deprotection and Cleavage from Resin

This protocol describes the removal of the Boc protecting group and cleavage of the final compound from the Wang resin.

-

Resin Preparation: Place the dried, functionalized resin (e.g., from Protocol 2) in a reaction vessel.

-

Boc Deprotection (if required before cleavage):

-

Swell the resin in DCM (5 mL) for 30 minutes.

-

Drain the DCM and add a solution of 20-50% trifluoroacetic acid (TFA) in DCM (5 mL).

-

Agitate for 30 minutes at room temperature.

-

Drain the deprotection solution and wash the resin with DCM (5 x 5 mL), 10% DIPEA in DCM (3 x 5 mL), and DCM (5 x 5 mL).

-

-

Final Cleavage:

-

Swell the resin in DCM (2 mL) for 30 minutes.

-

Drain the DCM and add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane; 5 mL).

-

Agitate the mixture for 1-3 hours at room temperature.

-

-

Product Isolation:

-

Filter the cleavage solution away from the resin beads into a clean flask.

-

Wash the resin beads with a small amount of fresh cleavage cocktail and then with DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

-

Precipitation and Purification:

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

Purify the crude product by a suitable method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Logical Relationship Diagram for Synthesis of a Sulfonamide Derivative

Caption: Synthetic pathway for a sulfonamide derivative.

Application Notes: Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate in PROTAC Linker Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to degrade specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a versatile building block for the synthesis of PROTAC linkers. Its structure incorporates a Boc-protected piperazine and an aniline moiety. The aniline's amino group provides a convenient attachment point for coupling with either the E3 ligase ligand or the protein of interest (POI) ligand, typically through amide bond formation. The piperazine ring offers a degree of conformational rigidity and favorable physicochemical properties, while the Boc protecting group allows for selective deprotection and further functionalization during multi-step PROTAC synthesis.

Role in PROTAC Linker Design: The aminophenylpiperazine moiety serves as a key structural element in constructing heterobifunctional degraders. Its primary function is to provide a robust and synthetically accessible connection point. The distance and geometric orientation afforded by the piperazine ring can significantly impact the stability and cooperativity of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

Below is a general workflow illustrating the incorporation of this compound into a PROTAC.

Caption: Synthetic workflow for PROTAC assembly.

Application Example: Development of SMARCA2 Degraders

Recent studies have utilized this compound in the development of potent and selective degraders of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. In this context, the aniline nitrogen of the building block was acylated with a VHL E3 ligase ligand, followed by Boc deprotection and subsequent coupling to a SMARCA2-binding moiety.

Quantitative Data Summary: The following table summarizes key data for a representative SMARCA2 degrader synthesized using the aminophenylpiperazine linker core.

| Compound | Target | E3 Ligase | Binding Affinity (IC50, nM) | Degradation (DC50, nM) | Max Degradation (Dmax) |

| Degrader-X | SMARCA2 | VHL | 15 | 5 | >90% |

Experimental Protocols

1. General Protocol for PROTAC Synthesis:

This protocol outlines the general steps for synthesizing a PROTAC using this compound, where the linker is first attached to the E3 ligase ligand.

Caption: Step-by-step PROTAC synthesis workflow.

Methodology:

-

Step 1: Coupling to E3 Ligase Ligand:

-

To a solution of the E3 ligase ligand containing a carboxylic acid moiety (1.0 eq) in anhydrous DMF, add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

-

Stir the mixture for 10 minutes at room temperature.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Allow the reaction to proceed for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

-

-

Step 2: Boc Deprotection:

-

Dissolve the purified intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.

-

-

Step 3: Coupling to Protein of Interest (POI) Ligand:

-

In a separate flask, activate the POI ligand containing a carboxylic acid moiety (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

-

Add the deprotected piperazine intermediate (1.0 eq) to the activated POI ligand solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the final PROTAC molecule using reverse-phase preparative HPLC.

-

2. Protocol for Western Blot Analysis of Protein Degradation:

Objective: To quantify the reduction in target protein levels following treatment with the PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate for the desired time period (e.g., 18-24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-